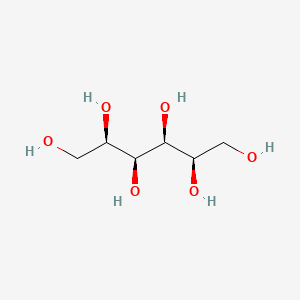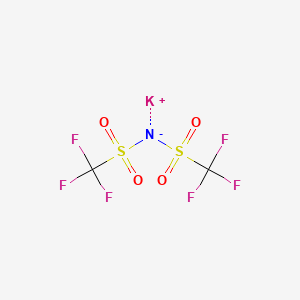
(R)-6-fluorochroman-4-amine hydrochloride
Übersicht
Beschreibung
The compound "(R)-6-fluorochroman-4-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related fluorochroman derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of similar compounds .
Synthesis Analysis
The synthesis of related fluorochroman derivatives involves various chemical reactions and starting materials. For instance, the synthesis of 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists was achieved by structural modifications on different parts of the chroman ring, including the introduction of an oxo or an optically active hydroxy moiety at the C-4 position . Another example is the synthesis of 6-fluoro-chroman-2-carboxamides, which was performed using nebulic acid chloride with different amines in the presence of triethylamine and dichloroethane as solvent . These methods could potentially be adapted for the synthesis of "(R)-6-fluorochroman-4-amine hydrochloride."
Molecular Structure Analysis
The molecular structure of fluorochroman derivatives is crucial for their biological activity. The crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, a related compound, was determined by X-ray crystallography. The study revealed the solid consisted of the R,S isomer, and similar procedures allowed for the isolation and absolute configuration assignment of all four stereoisomers of the title epoxide . This information is valuable for understanding the stereochemistry of "(R)-6-fluorochroman-4-amine hydrochloride."
Chemical Reactions Analysis
Fluorochroman derivatives undergo various chemical reactions. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a chiral resolution reagent, reacts with a variety of α-chiral primary and secondary amines through regioselective ring-opening, leading to diastereomeric products that can be identified and quantified by NMR and HPLC . These reactions are relevant for the analysis of "(R)-6-fluorochroman-4-amine hydrochloride" as they provide a method for determining the enantiomeric excess of chiral amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorochroman derivatives are influenced by their molecular structure. The antimicrobial studies of novel 6-fluoro-chroman-2-carboxamides revealed that some compounds showed better inhibitory activity than standard drugs, with potent inhibitory activity being nonstrain dependent . These properties, including solubility, stability, and biological activity, are important for the comprehensive analysis of "(R)-6-fluorochroman-4-amine hydrochloride."
Wissenschaftliche Forschungsanwendungen
Fluorogenic and Fluorochromic Probes
Research on fluorogenic and fluorochromic probes, such as the development of a new probe based on the reduction of 4-azido-cinnoline to fluorescent cinnoline-4-amine, illustrates the potential for "(R)-6-fluorochroman-4-amine hydrochloride" in creating sensitive and selective sensors for biological and chemical analysis. The environment-sensitive properties of these probes, especially in aqueous media, suggest their applicability in detecting and imaging specific molecules within cellular environments (Danilkina et al., 2021).
Fluorogenic Assays and Biomolecule Labeling
The study of amine-reactive dyes and their significant changes in emission spectra upon binding to target molecules underlines the importance of such compounds in fluorogenic assays and the labeling of biomolecules. This research direction points to the potential of "(R)-6-fluorochroman-4-amine hydrochloride" in facilitating the detection and study of amines, amino acids, and proteins through fluorescence-based methods (Jeon et al., 2020).
Antimicrobial Activity
The synthesis and characterization of novel compounds for antimicrobial studies, such as 6-fluoro-chroman-2-carboxamides, highlight the potential application of "(R)-6-fluorochroman-4-amine hydrochloride" in developing new antimicrobial agents. This area of research is crucial for addressing the growing concern of antibiotic resistance and finding new, effective antimicrobial compounds (Priya et al., 2005).
Fluorogenic Chemosensors
The development of fluorogenic chemosensors for sensitive and selective detection of specific ions or molecules in biological and environmental samples is another significant area of application. Research on hydroxynaphthyl-hydrazone based chemosensors for Cu2+ demonstrates the utility of fluorine-containing compounds in creating sensitive detection systems, which could be adapted for "(R)-6-fluorochroman-4-amine hydrochloride" to target other analytes of interest (Anbu et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMBQKMHABXVJN-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719930 | |
| Record name | (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-fluorochroman-4-amine hydrochloride | |
CAS RN |
911826-09-0 | |
| Record name | (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-(1-Piperidyl)-5-[[2-(1-pyrrolidinyl)ethyl]amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3030412.png)




